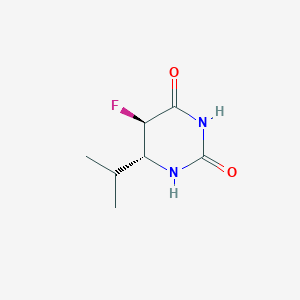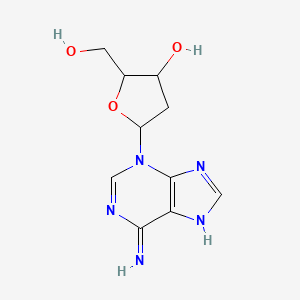
FULLERENE-C76, 98per cent
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
C76 can be prepared by the DC arc discharge method . In one study, C76 was formed from IPR-D2-C76 via a sequence of chlorination-promoted Stone–Wales rearrangements . Another method involves high-temperature exohedral chlorination followed by X-ray single crystal diffraction studies .Molecular Structure Analysis
The structure of C76 is based on pentagonal and hexagonal rings constructed according to the rules for making icosahedra . Each carbon atom is bonded to three others and is sp2 hybridized . The C76 molecule has two bond lengths - the 6:6 ring bonds can be considered “double bonds” and are shorter than the 6:5 bonds .Chemical Reactions Analysis
Fullerenes, including C76, are stable but not totally unreactive . They can act as electrophiles in chemical reactions, accepting electrons and acting as oxidizing agents . Chlorination of the D2-C76 fullerene under various conditions results in the formation of a number of intermediate chlorides .Physical And Chemical Properties Analysis
Fullerene C76 has an ionization enthalpy of 7.61 electron volts and an electron affinity of 2.6 to 2.8 electron volts . It behaves like an electron-deficient alkene and reacts readily with electron-rich species . The C NMR study of C76 shows the phase transition temperature to be in the range of 135-170K .Mecanismo De Acción
In the context of all-vanadium redox flow batteries, fullerene C76 has shown superior electrocatalytic activity towards VO2+/VO2+ . This results in a significant decrease in charge transfer resistance . In another study, it was suggested that fullerene molecules enter the space between inner and outer membranes of mitochondria, where they interact with protons .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of FULLERENE-C76, 98% involves the use of a multi-step process that includes the oxidation of C60 to produce C70, followed by the addition of 6 carbon atoms to the C70 molecule to form C76.", "Starting Materials": [ "C60", "Oxidizing agent (such as ozone or m-chloroperbenzoic acid)", "Hexamethylphosphoramide (HMPA)", "Carbon source (such as benzene or toluene)", "Catalyst (such as iron or nickel)" ], "Reaction": [ "Oxidize C60 using an oxidizing agent to produce C70", "Add a carbon source and catalyst to the C70 solution", "Heat the solution to approximately 200-300°C under an inert atmosphere", "Add HMPA to the solution to facilitate the addition of carbon atoms", "Continue heating the solution for several hours to allow for the addition of 6 carbon atoms to the C70 molecule, forming C76", "Purify the resulting C76 using techniques such as chromatography or sublimation" ] } | |
Número CAS |
142136-39-8 |
Fórmula molecular |
C76 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Pent-3-en-1-yl)-1H-benzo[d]imidazole](/img/structure/B1175947.png)


